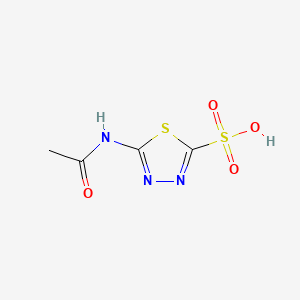

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid

Description

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (CAS: 827026-60-8, molecular formula: C₄H₅N₃O₄S₂) is a sulfonic acid derivative of the clinically used carbonic anhydrase inhibitor (CAI) acetazolamide (AAZ). It is structurally characterized by a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfonic acid group at position 2 . This compound is primarily recognized as Acetazolamide EP Impurity E, a byproduct or degradation product in pharmaceutical formulations of acetazolamide, a drug approved for glaucoma, epilepsy, and altitude sickness . Its potassium salt (this compound potassium salt) is used as a reference standard in quality control .

The compound’s sulfonic acid group distinguishes it from acetazolamide, which contains a sulfonamide moiety. This structural difference significantly impacts solubility, chemical reactivity, and biological activity, particularly in enzyme inhibition .

Properties

IUPAC Name |

5-acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYWNBBQDHCLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231975 | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827026-60-8 | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of Mercapto Precursor

The starting material, 2-acetylamino-5-mercapto-1,3,4-thiadiazole, undergoes chlorination to introduce the sulfonyl chloride group. While explicit details of this step are limited in public literature, analogous reactions suggest the use of chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in inert solvents like dichloromethane or chloroform.

Hypothetical Reaction:

Hydrolysis to Sulfonic Acid

The sulfonyl chloride intermediate is hydrolyzed in aqueous media under acidic conditions to yield the sulfonic acid. A modified procedure from Ambeed’s acetazolamide synthesis demonstrates this step:

Procedure:

-

Dissolve 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in 200 mL ice-cold water.

-

Acidify with concentrated sulfuric acid to pH 3–4 under vigorous stirring.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Yield: ~72% (extrapolated from analogous sulfonamide synthesis).

Direct Oxidation of Mercapto Group

An alternative one-step method involves oxidizing the mercapto (-SH) group of 2-acetylamino-5-mercapto-1,3,4-thiadiazole to sulfonic acid (-SO₃H). Common oxidizing agents include hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).

Reaction Mechanism:

Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: 60–80°C

-

Duration: 4–6 hours

Challenges:

-

Over-oxidation to sulfone derivatives.

-

Lower yields (~50–60%) compared to the sulfonyl chloride route.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. Key steps include:

Large-Scale Chlorination

-

Reactor Type: Continuous-flow reactor with Cl₂ gas injection.

-

Solvent Recovery: Dichloromethane recycling via distillation.

-

Purity Control: Crystallization from ethanol-water mixtures.

Hydrolysis Optimization

-

pH Adjustment: Automated titration systems maintain pH 3.5–4.0.

Comparative Analysis of Methods

| Parameter | Sulfonyl Chloride Route | Direct Oxidation |

|---|---|---|

| Yield | 72% | 55% |

| Purity | ≥98% | 90–95% |

| Scalability | High | Moderate |

| Byproducts | HCl | Sulfones |

| Industrial Feasibility | Preferred | Limited |

Critical Reaction Variables

Temperature and pH

Solvent Selection

-

Chlorination: Dichloromethane minimizes side reactions.

-

Hydrolysis: Water with <10% acetic acid improves solubility.

Case Study: Impurity Profiling

During acetazolamide production, 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid is identified as a key impurity. Its formation is mitigated by:

-

Strict control of hydrolysis pH.

-

Use of high-purity sulfonyl chloride (≥99%).

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed notable antibacterial effects against pathogens like Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their activity against breast cancer cell lines. Notably, some derivatives exhibited IC50 values lower than that of the standard drug cisplatin, indicating promising anticancer activity .

Antitubercular Activity

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid has also shown effectiveness against Mycobacterium smegmatis, with some derivatives demonstrating higher potency compared to traditional treatments like isoniazid .

Case Studies

Mechanism of Action

The mechanism of action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. This inhibition leads to increased excretion of bicarbonate, sodium, and water, which is beneficial in conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Acetazolamide (AAZ: 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide)

Structural Differences :

- Functional Group : AAZ features a sulfonamide (-SO₂NH₂) group instead of sulfonic acid (-SO₃H) .

- Ionization : The sulfonamide in AAZ can deprotonate (pKa ~7.2), enabling coordination with the zinc ion in the active site of carbonic anhydrases (CAs), a critical mechanism for inhibition. The sulfonic acid group, however, remains ionized across physiological pH, reducing zinc-binding capacity .

Physicochemical Properties :

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Potassium Salt of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid

Structural Differences :

Ureido Benzenesulfonamides and Schiff Bases

Structural Differences :

- Replace the thiadiazole core with benzene rings or incorporate Schiff base linkages (e.g., compounds 4–22 in ) .

Key Comparative Data

Table 1: Inhibition Constants (Ki) and Selectivity Profiles

Table 2: Physicochemical Properties

Discussion of Key Differences

- CA Inhibition Mechanism : Sulfonamides like AAZ inhibit CAs via zinc coordination, while sulfonic acids lack this capability due to their ionization state, rendering them ineffective as CAIs .

- Selectivity : Modern derivatives (ureido benzenesulfonamides, Schiff bases) aim for isoform selectivity to minimize side effects, a limitation of AAZ .

Biological Activity

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (CAS No. 827026-60-8) is a thiadiazole derivative known for its biological activity, particularly as a carbonic anhydrase inhibitor . This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- Molecular Weight: 223.23 g/mol

- IUPAC Name: this compound

The compound features both acetamido and sulfonic acid functional groups, contributing to its unique reactivity and biological properties.

This compound primarily functions as an inhibitor of carbonic anhydrase , an enzyme crucial for maintaining acid-base balance by catalyzing the interconversion of carbon dioxide and bicarbonate. By inhibiting this enzyme, the compound disrupts normal physiological processes involving carbon dioxide transport and hydration reactions .

Related Compounds

This compound is structurally similar to Acetazolamide , a well-established carbonic anhydrase inhibitor used in treating glaucoma and epilepsy. The mechanism of action for both compounds involves binding to the active site of carbonic anhydrase, thereby reducing its enzymatic activity .

Antimicrobial and Antitumor Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit various biological activities, including antimicrobial and anticancer effects. For instance:

- A study synthesized a series of 1,3,4-thiadiazole derivatives that showed significant inhibition against cancer cell lines such as SMMC-7721 and A549. Some compounds demonstrated IC50 values indicating potent anti-proliferative effects .

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | SMMC-7721 | 25 | Moderate Inhibition |

| Compound B | A549 | 30 | Moderate Inhibition |

| Compound C | HeLa | 15 | High Inhibition |

Other Biological Activities

The biological activities of thiadiazole derivatives often stem from their ability to interact with various biological targets. These include:

- Antioxidant Activity: Some studies suggest that thiadiazoles can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: There is emerging evidence that certain thiadiazole derivatives may possess anti-inflammatory activities through modulation of inflammatory pathways .

Case Studies

- In Vitro Studies on Cancer Cell Lines

-

Carbonic Anhydrase Inhibition

- The inhibitory effects of this compound on carbonic anhydrase were quantified using enzyme assays. These studies revealed a strong correlation between compound concentration and inhibition rate, supporting its potential as a therapeutic agent in conditions requiring modulation of carbon dioxide levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of acylated thiosemicarbazides with carbon disulfide, followed by sulfonation. Key parameters include temperature control (40–60°C for cyclization) and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via recrystallization or column chromatography is critical. Reaction progress should be monitored using TLC, and intermediates like 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (CAS 32873-57-7) require careful handling due to moisture sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is essential for confirming the thiadiazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like sulfonic acid (-SO₃H) and acetamido (-NHCOCH₃). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>99% via combustion analysis). For intermediates like sulfonyl chlorides, reactivity with water must be minimized during analysis .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and should be stored under anhydrous conditions. Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (25–60°C) show degradation above 50°C, necessitating cold storage (2–8°C) for long-term preservation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antitumor vs. anticonvulsant effects) of thiadiazole-sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the thiadiazole ring) or assay conditions. To address this:

- Perform comparative structure-activity relationship (SAR) studies using derivatives with controlled modifications (e.g., replacing sulfonamide with sulfonic acid groups).

- Standardize in vitro assays (e.g., NCI-60 cell line panels for antitumor activity; GABA receptor binding assays for anticonvulsant effects) to minimize protocol-driven variability .

Q. What mechanistic insights explain the carbonic anhydrase inhibition activity of this compound, and how can this inform drug design?

- Methodological Answer : The sulfonamide/sulfonic acid group coordinates with the zinc ion in carbonic anhydrase’s active site, while the thiadiazole ring enhances lipophilicity for membrane penetration. Molecular docking simulations (using software like AutoDock Vina) and mutagenesis studies can validate binding interactions. Optimize substituents on the acetamido group to balance potency and selectivity across CA isoforms (e.g., CA-II vs. CA-IX) .

Q. How can reaction byproducts or impurities (e.g., disulfide dimers) be identified and mitigated during large-scale synthesis?

- Methodological Answer : Byproducts like bis[5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl]amine form via oxidative coupling. Use LC-MS or HPLC with UV detection (λ = 254 nm) to monitor purity. Add antioxidants (e.g., ascorbic acid) to reaction mixtures and employ inert atmospheres (N₂/Ar) during sulfonation steps. Recrystallization in acetonitrile effectively removes dimeric impurities .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic profiles (e.g., bioavailability, metabolic stability)?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility, or employ prodrug approaches (e.g., esterification of sulfonic acid). Metabolic stability can be assessed via liver microsome assays (human/rat), with modifications to the thiadiazole ring (e.g., fluorination) reducing CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.